

Spectral Data Analysis of 2-Iodobenzohydrazide: A Technical Guide

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Compound of Interest

Compound Name: 2-Iodobenzohydrazide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectral data for **2-Iodobenzohydrazide**, a molecule of interest in medicinal chemistry and drug development. The following sections present an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a comprehensive resource for the characterization and identification of this compound.

Introduction to 2-Iodobenzohydrazide

2-Iodobenzohydrazide ($C_7H_7IN_2O$) is an organic compound featuring a benzoyl group substituted with an iodine atom at the ortho position and a hydrazide functional group.^{[1][2]} Its structure suggests potential applications as a building block in the synthesis of various heterocyclic compounds with diverse biological activities. Accurate spectral analysis is crucial for confirming its identity and purity.

Molecular Structure:

Key Molecular Features:

- A disubstituted aromatic ring.
- A carbonyl group (amide).
- A hydrazide moiety (-NH-NH₂).

- An iodine substituent on the benzene ring.

These features give rise to characteristic signals in NMR, IR, and MS analyses, which are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ^1H NMR Data

The proton NMR spectrum of **2-Iodobenzohydrazide** is expected to show distinct signals for the aromatic protons and the hydrazide protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the iodine atom.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Aromatic CH (ortho to C=O)	7.8 - 8.0	Doublet of doublets	$J \approx 7-8, 1-2$	1H
Aromatic CH (para to C=O)	7.4 - 7.6	Triplet of doublets	$J \approx 7-8, 1-2$	1H
Aromatic CH (meta to C=O)	7.1 - 7.3	Triplet	$J \approx 7-8$	1H
Aromatic CH (ortho to I)	7.9 - 8.1	Doublet of doublets	$J \approx 7-8, 1-2$	1H
-NH-	9.5 - 10.5	Singlet (broad)	-	1H
-NH ₂	4.5 - 5.5	Singlet (broad)	-	2H

Note: Chemical shifts are referenced to Tetramethylsilane (TMS). The broadness of the -NH and -NH₂ signals is due to quadrupole broadening and chemical exchange.

Predicted ^{13}C NMR Data

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Carbonyl C=O	165 - 170
Aromatic C-I	90 - 95
Aromatic C-C=O	135 - 140
Aromatic CH	125 - 135 (multiple signals)

Experimental Protocol for NMR Spectroscopy

A sample of **2-Iodobenzohydrazide** (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO- d_6 or CDCl_3 , 0.5-0.7 mL) in an NMR tube.[3] The spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer.[3] Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).[4] For ^1H NMR, the spectral width is typically set from 0 to 12 ppm. For ^{13}C NMR, the spectral width is generally from 0 to 200 ppm. Data processing involves Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Data

The IR spectrum of **2-Iodobenzohydrazide** will show characteristic absorption bands for the N-H, C=O, and C-N bonds, as well as aromatic C-H and C=C vibrations.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group	Intensity
3300 - 3400	N-H stretch	Hydrazide (-NH ₂)	Medium-Strong
3150 - 3250	N-H stretch	Amide (-NH-)	Medium
3000 - 3100	C-H stretch	Aromatic	Medium-Weak
1640 - 1680	C=O stretch (Amide I)	Carbonyl	Strong
1570 - 1620	N-H bend (Amide II)	Amide	Medium-Strong
1450 - 1600	C=C stretch	Aromatic Ring	Medium
1200 - 1300	C-N stretch	Amide	Medium
690 - 900	C-H out-of-plane bend	Aromatic	Strong

Experimental Protocol for IR Spectroscopy

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.[5] A small amount of the solid sample is placed directly on the ATR crystal. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. [5] A background spectrum of the clean ATR crystal is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data

For **2-Iodobenzohydrazide**, the molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Parameter	Value
Molecular Formula	C ₇ H ₇ IN ₂ O
Molecular Weight	262.05 g/mol [1]
Exact Mass	261.96031 Da[1]
Predicted [M] ⁺ Peak	m/z 262
Predicted [M+H] ⁺ Peak	m/z 263

Key Fragmentation Peaks (Predicted):

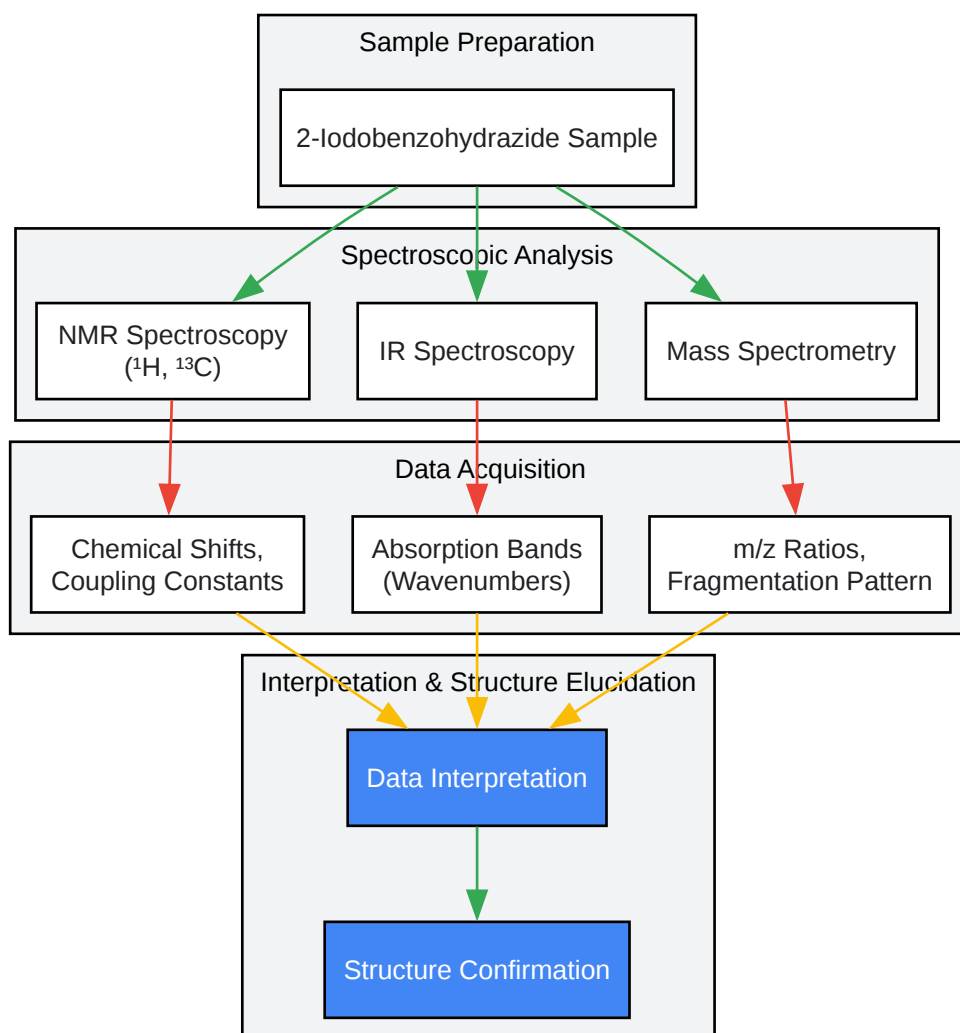
- m/z 127: [I]⁺, corresponding to the iodine atom.
- m/z 231: [M - NHNH₂]⁺, loss of the hydrazinyl group.
- m/z 204: [C₇H₄IO]⁺, from the iodobenzoyl cation.

Experimental Protocol for Mass Spectrometry

The mass spectrum can be acquired using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer. For EI-MS, the sample is introduced into the ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source, where a high voltage is applied to generate ions. The ions are then separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their m/z ratio.

Workflow and Data Integration

The characterization of **2-Iodobenzohydrazide** involves a systematic workflow that integrates data from multiple analytical techniques.



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Caption: Workflow for the spectral analysis of **2-Iodobenzohydrazide**.

This integrated approach ensures a comprehensive and accurate structural elucidation of the compound. The combination of NMR, IR, and MS data provides complementary information that, when considered together, allows for the unambiguous confirmation of the chemical structure of **2-Iodobenzohydrazide**. This is essential for quality control in synthesis and for further studies in drug development.

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- To cite this document: BenchChem. [Spectral Data Analysis of 2-Iodobenzohydrazide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297923#spectral-data-analysis-of-2-iodobenzohydrazide-nmr-ir-ms]

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